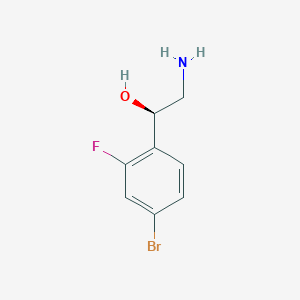![molecular formula C11H13NO B15240266 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is a heterocyclic compound that features a fused pyrano and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . This method yields a mixture of hydrogenated derivatives of linear and angular pyrroloindoles, which can be further processed to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrano and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.
Scientific Research Applications
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
- 1H,5H-Pyrrolo[2,3-f]indole
- 3H,6H-Pyrrolo[3,2-e]indole
- Indole derivatives
Comparison: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is unique due to its fused pyrano and indole ring system, which imparts distinct chemical and physical properties. Compared to other indole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3,6,7,8-hexahydropyrano[2,3-f]indole |
InChI |
InChI=1S/C11H13NO/c1-2-9-6-10-8(3-4-12-10)7-11(9)13-5-1/h6-7,12H,1-5H2 |
InChI Key |
ZTBJGQFWAOONJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCN3)C=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)



![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)

![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)

![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)



![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
